3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinylpyridazine . This intermediate is then reacted with 3-chlorobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of enzymes like c-Met and Pim-1, which are involved in cancer progression.
Biological Studies: The compound has shown cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Biology: It can be used as a tool compound to study the biological pathways involving its target enzymes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide involves the inhibition of specific enzymes such as c-Met and Pim-1 . These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis . By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: A related compound with similar structural features but lacking the benzamide moiety.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another compound with a different heterocyclic core but similar biological activities.
Uniqueness
3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide is unique due to its dual inhibitory activity against c-Met and Pim-1, which makes it a promising candidate for cancer therapy . Its specific structural features, such as the presence of both triazolo[4,3-b]pyridazine and benzamide moieties, contribute to its distinct biological properties .
Properties
IUPAC Name |
3-chloro-N-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O/c13-8-3-1-2-7(6-8)11(20)15-12-17-16-10-5-4-9(14)18-19(10)12/h1-6H,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFAEBKNCDPXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C3N2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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